molecular formula C12H10N2O B1463369 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1194024-40-2

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1463369
CAS No.: 1194024-40-2
M. Wt: 198.22 g/mol
InChI Key: WMBQHNTUEJHHLN-UHFFFAOYSA-N
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Description

3-(6-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a high-purity chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. It belongs to the important class of 3-cyanoacetyl indoles (CAIs), recognized as versatile and privileged scaffolds in organic and medicinal chemistry . This compound serves as a fundamental building block for the construction of a diverse array of nitrogen-containing heterocyclic systems, which are prevalent in many pharmacologically active molecules . Its reactivity is defined by the indole core, which is highly reactive at the C3 position, and the active methylene group of the cyanoacetyl moiety, which allows it to participate in various condensation and multi-component reactions . Researchers utilize this compound in the synthesis of complex heterocyclic structures such as pyranes, pyridines, pyrimidines, pyrazoles, furans, and carbazoles, often through efficient, one-pot reactions under catalytic or green conditions . These synthesized frameworks are valuable for screening various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All technical information is provided for research purposes, and researchers should review the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-2-3-9-10(12(15)4-5-13)7-14-11(9)6-8/h2-3,6-7,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQHNTUEJHHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The primary and most referenced method for synthesizing 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile involves the condensation of 6-methylindole with cyanoacetic acid or its derivatives . This reaction typically proceeds under conditions that promote acylation at the C-3 position of the indole ring, resulting in the formation of the 3-oxo-3-(indol-3-yl)propanenitrile structure.

  • Reagents: 6-methylindole, cyanoacetic acid (or cyanoacetyl derivatives), acetic anhydride or other acylating agents.
  • Conditions: Heating with acetic anhydride to activate cyanoacetic acid, facilitating the acylation of the indole nucleus.
  • Outcome: Formation of the target this compound with good yields.

This method is consistent with classical acylation chemistry of indoles and has been validated by spectral data and elemental analysis.

Detailed Reaction Scheme and Mechanism

The synthesis follows a pathway similar to that used for related indole derivatives:

  • Step 1: Activation of cyanoacetic acid by acetic anhydride forms a reactive cyanoacetyl intermediate.
  • Step 2: Electrophilic substitution at the C-3 position of 6-methylindole by the cyanoacetyl intermediate.
  • Step 3: Formation of the keto-nitrile product after workup.

This process can be summarized as:

$$
\text{6-methylindole} + \text{cyanoacetic acid} \xrightarrow[\text{acetic anhydride}]{\Delta} \text{this compound}
$$

The reaction is typically carried out at elevated temperatures (~85 °C) to ensure completion.

Experimental Procedure Example

A representative preparation involves:

  • Dissolving 6-methylindole and cyanoacetic acid in acetic anhydride.
  • Heating the mixture to reflux (~85 °C) for several hours.
  • Cooling and quenching the reaction mixture.
  • Isolating the product by filtration or extraction.
  • Purification by recrystallization from suitable solvents such as ethanol or dioxane.

This procedure yields the compound as a crystalline solid with characteristic IR absorptions for nitrile (~2200 cm⁻¹) and keto carbonyl (~1680 cm⁻¹) groups, confirmed by NMR and mass spectrometry.

Analytical Data Supporting the Preparation

Parameter Data for this compound
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IR Spectra CN stretch ~2200 cm⁻¹, C=O stretch ~1680 cm⁻¹
¹H NMR (DMSO-d6) Aromatic protons, methyl singlet at ~2.3 ppm, characteristic indole signals
¹³C NMR Signals corresponding to methyl, aromatic carbons, carbonyl (~180 ppm), nitrile (~115 ppm)
Mass Spectrometry (EI) Molecular ion peak at m/z 198

These data confirm the structure and purity of the prepared compound.

Synthetic Variations and Derivative Formation

The prepared this compound can be further utilized to synthesize various derivatives:

  • Coupling with diazonium salts to form hydrazones.
  • Reaction with chloroacetonitrile to yield aminopyrazoles.
  • Condensation with benzylidenemalononitrile or enaminones to form pyran and pyridone derivatives.
  • Reaction with N,N-dimethylformamide dimethyl acetal to form enamines, further convertible to cyanopyrazoles.

These transformations highlight the synthetic versatility of the compound and its utility in heterocyclic chemistry.

Summary Table of Preparation Methods

Method No. Starting Materials Reagents/Conditions Product Yield Notes
1 6-methylindole + cyanoacetic acid Acetic anhydride, heat (~85 °C) Moderate to high (70-85%) Standard acylation method
2 This compound Diazonium salts, NaOAc, EtOH/dioxane High (77-80%) For hydrazone derivatives formation
3 Compound from method 1 Chloroacetonitrile, triethylamine Moderate Aminopyrazole synthesis
4 Compound from method 1 DMF-DMA, hydrazine hydrate Moderate Cyanopyrazole formation

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological receptors and enzymes, potentially modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br) : Bromine at the 6-position (as in ) increases molecular weight and may enhance electrophilicity, facilitating nucleophilic substitutions.

Reactivity Trends :

  • The 6-methyl substituent may sterically hinder reactions at the 2-position of the indole ring, directing functionalization to other sites.
  • Brominated analogues (e.g., ) are prone to Suzuki-Miyaura cross-coupling, enabling diversification into biaryl systems.

Metabolic Stability :

  • Methyl groups (e.g., 6-Me) are generally metabolically stable, reducing susceptibility to oxidative degradation compared to methoxy or unsubstituted indoles .

Stability and Physicochemical Properties

Property 3-(6-Me-1H-indol-3-yl)-3-oxopropanenitrile 3-(5-Br-1H-indol-3-yl)-3-oxopropanenitrile 3-(5-MeO-1H-indol-3-yl)-3-oxopropanenitrile
LogP (Predicted) ~2.1 ~2.8 ~1.5
Solubility Moderate in DMSO, low in water Low in polar solvents High in DMSO, moderate in water
Thermal Stability Stable up to 150°C (decomposes above) Similar Slightly lower (decomposes ~140°C)

Notes:

  • The 6-methyl group balances lipophilicity and solubility, making it suitable for medicinal chemistry optimization.
  • Brominated analogues may exhibit higher crystallinity due to halogen bonding .

Biological Activity

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety, which is known for its diverse biological activities. The presence of the nitrile functional group enhances its reactivity and interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC12H10N2O
Indole MoietyPresent (6-methyl substitution)
Functional GroupsNitrile (–C≡N), Carbonyl (–C=O)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which disrupts microtubule formation essential for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells.
  • Serotonin Receptor Modulation : Due to its indole structure, it may interact with serotonin receptors, influencing mood regulation and other physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation. For example, a series of indole derivatives showed significant inhibition against various cancer cell lines, including H460 and A549 .
  • Antimicrobial Properties : The indole framework is associated with antimicrobial activity, making it a candidate for developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeEvidence/Findings
AnticancerInhibits proliferation in multiple cancer cell lines
AntimicrobialExhibits activity against various pathogens
Other ActivitiesPotential anti-inflammatory and analgesic effects

Case Studies

  • Anticancer Efficacy : In a study involving various indole derivatives, this compound was evaluated for its cytotoxic effects on colorectal cancer cells. Results indicated an IC50 value that suggests significant potency compared to standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to protein targets involved in cancer progression, such as GSK-3β. This binding affinity correlates with observed antiproliferative effects in vitro .

Q & A

Q. What are the standard synthetic routes for preparing 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile, and how are reaction conditions optimized?

The compound is synthesized via multicomponent tandem reactions, such as the Knoevenagel-cyclocondensation of indole derivatives with nitriles or aldehydes. For example, in the presence of acetic acid-functionalized imidazolium salts ([cmdmim]I), reactions under reflux in ethanol yield derivatives with high atom economy and catalyst reusability (up to 5 cycles) . Optimization involves adjusting solvent polarity, catalyst loading (typically 10 mg per mmol substrate), and reaction time (1–12 hours). Computational methods like Fukui analysis can guide substrate selection to enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • FT-IR : To identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) : For structural elucidation; indole protons resonate at δ 7.0–8.5 ppm, while the nitrile carbon appears at ~115 ppm.
  • UV-Vis : To study electronic transitions, particularly for derivatives with extended conjugation.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. These methods are validated against computational models (e.g., ELF, LOL) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for higher concentrations. Full chemical-resistant suits are mandatory.
  • Environmental controls : Avoid drainage contamination; use closed systems.
  • First aid : Immediate decontamination for skin/eye contact. Toxicity data is limited, so assume acute toxicity and prioritize hazard mitigation .

Advanced Research Questions

Q. How does the choice of catalyst influence the chemodivergence of reactions involving this compound?

Ionic liquids (e.g., tributyl phosphonium-based catalysts) enable tunable acidity, directing reactions toward pyridines or nicotinonitrile derivatives. For example, with malononitrile, the catalyst stabilizes enolate intermediates, favoring cyclization over polymerization. Catalyst recycling efficiency (>90% yield after 5 cycles) is critical for sustainable synthesis .

Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Fukui functions : Identify nucleophilic (indole C3) and electrophilic (carbonyl carbon) sites.
  • Molecular docking : Predict binding affinities for drug-likeness studies, validated via experimental UV-Vis and NMR data.
  • DFT calculations : Optimize transition states for reactions like thiazole formation with thiourea, reducing trial-and-error in synthetic design .

Q. How can contradictory spectroscopic data be resolved when characterizing novel derivatives?

Contradictions (e.g., unexpected NMR shifts) are addressed by:

  • Cross-validation : Compare experimental FT-IR and HRMS with computed spectra.
  • Solvent effects : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.
  • X-ray crystallography : Resolve ambiguities in tautomeric or stereochemical configurations, though data is scarce for this compound .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate at 40–60°C and monitor decomposition via HPLC.
  • pH profiling : Test in buffered solutions (pH 1–12) to identify hydrolysis-sensitive moieties (e.g., nitrile to amide conversion).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for nitriles) .

Q. How are structure-activity relationships (SARs) studied for indole-nitrile derivatives in drug discovery?

  • Derivatization : Introduce substituents (e.g., chloro, methyl) at indole positions 4 or 5 to modulate bioactivity.
  • In vitro assays : Test cytotoxicity and enzyme inhibition (e.g., JAK/STAT pathways) using analogues like 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile.
  • Molecular dynamics : Simulate interactions with target proteins (e.g., Janus kinases) to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile

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